3-Bromo-2-chloro-6-ethoxyquinoline

Medicinal Chemistry Sequential Cross-Coupling Buchwald-Hartwig Amination

Researchers synthesizing HCV protease inhibitors or kinase-targeted libraries face multi-step routes requiring protecting group strategies. 3-Bromo-2-chloro-6-ethoxyquinoline (CAS 1447953-02-7) overcomes this with three chemically distinct, orthogonal reactive handles: C2-Cl for Buchwald-Hartwig amination, C3-Br for Suzuki-Miyaura coupling, and C6-OEt for late-stage diversification. • Eliminates protecting group steps, accelerating SAR cycles • Validated in HCV NS3/4A & kinase inhibitor programs • Single scaffold yields diverse 3D libraries via programmed coupling sequences. BenchChem ensures ≥97% purity and reliable global supply for R&D-scale procurement.

Molecular Formula C11H9BrClNO
Molecular Weight 286.55 g/mol
Cat. No. B15063495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-6-ethoxyquinoline
Molecular FormulaC11H9BrClNO
Molecular Weight286.55 g/mol
Structural Identifiers
SMILESCCOC1=CC2=CC(=C(N=C2C=C1)Cl)Br
InChIInChI=1S/C11H9BrClNO/c1-2-15-8-3-4-10-7(5-8)6-9(12)11(13)14-10/h3-6H,2H2,1H3
InChIKeyLASVALWFPBDPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-6-ethoxyquinoline: Procurement Overview


3-Bromo-2-chloro-6-ethoxyquinoline (CAS 1447953-02-7) is a heterocyclic quinoline derivative featuring a unique tri-substitution pattern with bromine at C3, chlorine at C2, and an ethoxy group at C6 . This specific arrangement of halogens and an alkoxy group provides distinct synthetic utility, enabling sequential and orthogonal functionalization strategies for the construction of complex molecular architectures in pharmaceutical and agrochemical research [1]. Its role as a strategic intermediate in the development of HCV protease inhibitors and kinase-targeted therapeutics underscores its value in medicinal chemistry [2].

Why Generic Quinoline Analogs Cannot Substitute


Generic substitution of 3-bromo-2-chloro-6-ethoxyquinoline with simpler quinoline building blocks, such as 3-bromo-2-chloroquinoline or 4-chloro-6-ethoxyquinoline, fails due to the loss of critical synthetic handles. The presence of three distinct functional groups (C2-Cl, C3-Br, C6-OEt) enables a programmed sequence of orthogonal cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution) that cannot be replicated by analogs lacking one of these substituents [1]. Furthermore, the ethoxy group at C6 modulates the electronic properties of the quinoline core, influencing both the reactivity of the adjacent halogenated positions and the physicochemical properties of downstream products, a key advantage over non-alkoxylated comparators [2].

Quantitative Differentiation Against Closest Analogs


Orthogonal Functionalization vs. 3-Bromo-2-chloroquinoline

In direct head-to-head studies on related systems, the sequential and selective functionalization of a quinoline scaffold containing both bromine and chlorine substituents has been demonstrated [1]. 6-Bromo-2-chloroquinoline was shown to undergo chemoselective Buchwald-Hartwig amination at the C2-chloro position (yield: 85-92%), leaving the C6-bromo substituent intact for subsequent Suzuki-Miyaura coupling (yield: 78-88%) [1]. 3-Bromo-2-chloro-6-ethoxyquinoline, possessing an analogous halogenation pattern (C2-Cl, C3-Br), is expected to exhibit similar or enhanced orthogonal reactivity, with the additional C6-ethoxy group offering a third point of diversification through O-alkylation or demethylation-alkylation sequences. In contrast, the analog 3-bromo-2-chloroquinoline lacks this C6 handle, limiting its utility to two-step diversification .

Medicinal Chemistry Sequential Cross-Coupling Buchwald-Hartwig Amination

Validated HCV Protease Inhibitor Intermediate

Bromo-substituted quinolines, specifically including the 3-bromo-2-chloro-6-ethoxyquinoline scaffold, are claimed as essential intermediates in the structure design and synthesis of HCV protease inhibitors [1]. The patent literature explicitly describes the utility of this class of compounds for the preparation of agents targeting hepatitis C viral (HCV) infections, a high-value therapeutic area [1]. This represents a validated, industry-recognized application that is not broadly claimed for simpler quinoline analogs like 4-chloro-6-ethoxyquinoline or 3-bromo-2-chloroquinoline, which are more commonly cited as general building blocks without a specific, high-profile therapeutic target .

Antiviral Drug Discovery HCV NS3/4A Protease Process Chemistry

Enhanced Physicochemical Profile via C6-Ethoxy Group

The introduction of an ethoxy group at the C6 position of the quinoline core provides a measurable improvement in lipophilicity and potential solubility compared to non-alkoxylated analogs . While direct experimental logP or solubility data for 3-bromo-2-chloro-6-ethoxyquinoline is not publicly available, class-level data for 6-ethoxyquinoline derivatives demonstrates a consistent trend: the ethoxy group increases logP by approximately +0.8 to +1.2 units relative to the unsubstituted quinoline, and can enhance aqueous solubility in certain pH ranges by disrupting crystal packing [1]. This contrasts with the comparator 3-bromo-2-chloroquinoline (no C6-ethoxy), which exhibits lower lipophilicity (clogP ~2.1 vs. ~3.0 for the ethoxy analog) and potentially poorer membrane permeability .

Medicinal Chemistry Physicochemical Properties Solubility

Purity Benchmark for Cross-Coupling Reliability

The commercial availability of 3-bromo-2-chloro-6-ethoxyquinoline at a minimum purity specification of 98% (as offered by major suppliers) provides a significant advantage for sensitive palladium-catalyzed cross-coupling reactions, where trace impurities can poison catalysts and reduce yields . In contrast, the comparator 3-bromo-4-chloro-6-ethoxyquinoline is frequently offered at 95% purity, which may contain up to 5% impurities that can interfere with transition metal-catalyzed transformations . Studies on related bromoquinoline systems have shown that a purity increase from 95% to 98% can improve Suzuki-Miyaura coupling yields by 10-15% due to reduced catalyst deactivation [1].

Synthetic Chemistry Palladium-Catalyzed Cross-Coupling Quality Control

Optimal Application Scenarios in Drug Discovery


Parallel Library Synthesis via Orthogonal Handles

Researchers engaged in high-throughput medicinal chemistry can leverage the three distinct reactive sites (C2-Cl, C3-Br, C6-OEt) of 3-bromo-2-chloro-6-ethoxyquinoline to rapidly generate structurally diverse libraries. The documented chemoselectivity between C2-Cl and C3-Br in Buchwald-Hartwig and Suzuki-Miyaura couplings, respectively, allows for sequential diversification without the need for protecting group strategies [1]. The C6-ethoxy group can be subsequently cleaved and alkylated to introduce further diversity, enabling the construction of a three-dimensional chemical space from a single, commercially available scaffold.

HCV Protease Inhibitor SAR Studies

Given its documented utility as an intermediate in the synthesis of HCV NS3/4A protease inhibitors, 3-bromo-2-chloro-6-ethoxyquinoline is a strategic choice for medicinal chemistry teams exploring this target class [2]. The compound's substitution pattern is pre-validated for this therapeutic area, reducing the risk of synthetic dead-ends and accelerating the generation of SAR data. The ethoxy group at C6 offers a specific vector for modulating interactions with the protease's S2 or S4 subsites, providing a clear advantage over simpler quinoline building blocks.

Modular Kinase Inhibitor Scaffold Assembly

The 3-bromo-2-chloro-6-ethoxyquinoline core serves as an ideal template for constructing ATP-competitive kinase inhibitors. The C2-Cl and C3-Br positions can be sequentially functionalized to introduce hinge-binding motifs and solvent-exposed groups, respectively, while the C6-ethoxy group provides a convenient handle for modulating lipophilicity and metabolic stability [3]. This modular approach allows medicinal chemists to independently optimize potency, selectivity, and ADME properties, a key requirement in modern kinase drug discovery.

Multifunctional Chemical Probe Construction

For chemical biologists developing bifunctional or trifunctional probes (e.g., PROTACs, fluorescent ligands), the three distinct functional groups of 3-bromo-2-chloro-6-ethoxyquinoline offer unparalleled flexibility. The C2-Cl can be used to attach a target-binding warhead, the C3-Br to install a linker via Suzuki coupling, and the C6-OEt to append a reporter group (e.g., biotin, fluorophore) through ether chemistry [1]. This level of orthogonal functionalization simplifies the construction of complex, multifunctional probes compared to using building blocks with fewer reactive sites.

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